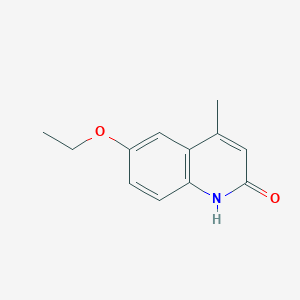

6-ethoxy-4-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-ethoxy-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

IRJSBBPGUTUZLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C=C2C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 4 Methylquinolin 2 1h One and Analogous Quinolinones

Classical Approaches to Quinolinone Synthesis for Scaffold Construction

The foundational methods for constructing the quinoline (B57606) and quinolinone rings have been established for over a century. These classical name reactions provide the fundamental strategies for building the bicyclic scaffold, which can then be functionalized.

Conrad-Limpach Reaction and Mechanistic Modifications

The Conrad-Limpach synthesis is a cornerstone method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgquimicaorganica.org The process is highly dependent on temperature.

At lower temperatures (kinetically controlled), the reaction proceeds through a β-aminoacrylate intermediate, formed by the attack of the aniline's amino group on the ester carbonyl of the β-ketoester. Subsequent cyclization leads to the formation of a 4-quinolone. quimicaorganica.org Conversely, at higher temperatures (thermodynamically controlled), the aniline attacks the ketone carbonyl, forming an anilide (a β-keto acid anilide) that cyclizes to yield the isomeric 2-quinolone. quimicaorganica.orgpharmaguideline.com

The mechanism begins with the nucleophilic attack of the aniline on a carbonyl group of the β-ketoester. wikipedia.org For 4-quinolone synthesis, this is followed by the formation of a Schiff base, a keto-enol tautomerization, and then a high-temperature electrocyclic ring-closing step to form the quinoline ring. wikipedia.orgsynarchive.com The reaction is often catalyzed by acid and carried out in high-boiling point solvents like mineral oil or Dowtherm A to achieve the necessary temperatures for cyclization, which can be around 250 °C. wikipedia.orgnih.gov

| Reaction Component | Role in Conrad-Limpach Synthesis | Example for Analog Synthesis |

| Aniline | Provides the benzene (B151609) ring and nitrogen atom for the quinolinone core. | p-Ethoxyaniline |

| β-Ketoester | Provides the atoms for the pyridine (B92270) ring, including the C2, C3, and C4 carbons. | Ethyl acetoacetate (B1235776) |

| Conditions | Temperature dictates regioselectivity (2-quinolone vs. 4-quinolone). | Low temp for 4-quinolone; High temp for 2-quinolone. |

Pfitzinger Reaction for Quinoline-2,4-dicarboxylic Acid Formation

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction mechanism involves the initial hydrolysis of isatin's amide bond by a base (like potassium hydroxide) to form a keto-acid. wikipedia.org This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org

This method is particularly useful for creating quinolines with substituents at the 2- and 3-positions, determined by the structure of the carbonyl starting material. nih.gov While the primary product is a 4-carboxylic acid, this group can be removed via pyrolysis with calcium oxide to yield the corresponding quinoline. pharmaguideline.com A variation known as the Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reaction Component | Role in Pfitzinger Synthesis | Example |

| Isatin | Provides the benzene ring and the foundation for the heterocyclic ring. | Isatin or 5-ethoxyisatin |

| Carbonyl Compound | Reacts with the isatin intermediate to form the rest of the pyridine ring. | A ketone or aldehyde |

| Base | Catalyzes the initial hydrolysis of isatin and subsequent condensation steps. | Potassium hydroxide |

Gould-Jacobs Cyclization for 4-Hydroxyquinoline (B1666331) Synthesis

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines. wikipedia.orgdrugfuture.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This initial step forms an anilinomethylenemalonate intermediate. wikiwand.com

The key step is a thermal 6-electron cyclization of this intermediate to form the quinoline ring. wikipedia.org This is typically followed by saponification of the ester group at the 3-position to a carboxylic acid, and subsequent decarboxylation upon heating to yield the 4-hydroxyquinoline derivative. wikipedia.orgwikiwand.com The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position relative to the amino group. wikipedia.org

To synthesize a 6-ethoxy-substituted quinolinone, one would start with 4-ethoxyaniline. The reaction mechanism proceeds via a nucleophilic attack from the aniline nitrogen, followed by cyclization and the loss of ethanol (B145695) molecules to form the quinoline scaffold. wikiwand.com

Friedländer Quinoline Synthesis and Related Condensation Reactions

The Friedländer synthesis is a straightforward and widely used method for producing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., a ketone). pharmaguideline.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids (like trifluoroacetic acid or toluenesulfonic acid) or bases. wikipedia.orgcdnsciencepub.com

Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. wikipedia.orgcdnsciencepub.comcdnsciencepub.com The second pathway suggests the formation of a Schiff base first, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org The reaction's conditions can influence which pathway is dominant. cdnsciencepub.com This method is advantageous because the substitution pattern of the final product is clearly defined by the starting materials. cdnsciencepub.com For the synthesis of the target molecule, 2-amino-5-ethoxyacetophenone could serve as a key starting material.

| Classical Synthesis Method | Key Reactants | Primary Product Type | Relevance to Target Compound |

| Conrad-Limpach | Aniline + β-ketoester | 2-Quinolone or 4-Quinolone | High-temperature conditions with p-ethoxyaniline could yield a 6-ethoxy-2-quinolone. quimicaorganica.orgpharmaguideline.com |

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acid | Using 5-ethoxyisatin would introduce the ethoxy group at the desired position. wikipedia.org |

| Gould-Jacobs | Aniline + Malonic Ester Derivative | 4-Hydroxyquinoline | Starting with 4-ethoxyaniline leads directly to a 6-ethoxy substituted scaffold. wikipedia.org |

| Friedländer | 2-Aminoaryl Ketone + Ketone | Substituted Quinoline | 2-Amino-5-ethoxyacetophenone would be a direct precursor. cdnsciencepub.com |

Targeted Synthesis of Ethoxy-Substituted Quinolinones

While classical methods can build the quinolinone scaffold with the desired substitution pattern from the outset, another strategic approach involves introducing the ethoxy group onto a pre-existing quinoline or quinolinone ring.

Strategies for Introduction of the Ethoxy Moiety

The introduction of an ethoxy group onto the quinoline ring system is typically achieved through nucleophilic substitution reactions on an activated precursor or by utilizing a starting material that already contains the desired alkoxy group.

Using Substituted Starting Materials: The most direct strategy to achieve a 6-ethoxy quinolinone is to employ a starting material already bearing the ethoxy group at the correct position. For instance, in the Conrad-Limpach or Gould-Jacobs reactions, 4-ethoxyaniline would serve as the aniline component. wikipedia.orgwikipedia.org Similarly, for the Friedländer synthesis, a molecule like 2-amino-5-ethoxybenzaldehyde (B8740340) or 2-amino-5-ethoxyacetophenone would be the required precursor. nih.gov Research has shown that the presence of methoxy (B1213986) groups, which are chemically similar to ethoxy groups, at the C-6 position of the quinoline ring can be successfully carried through various synthetic transformations. researchgate.net

Modification of a Pre-formed Ring: An alternative strategy involves the functionalization of a pre-formed quinolinone ring. This often requires the presence of a suitable leaving group, such as a halogen, at the C-6 position. A 6-haloquinolinone could be subjected to nucleophilic aromatic substitution with sodium ethoxide to yield the 6-ethoxy derivative. Another route involves the demethylation of a 6-methoxyquinolinone followed by Williamson ether synthesis with an ethyl halide to install the ethoxy group. The reactivity of halogens on the quinoline ring varies, with those on the benzene ring behaving similarly to halobenzenes, while halogens at the 2- and 4-positions are much more reactive towards nucleophiles. iust.ac.ir

Methods for Incorporating the Methyl Group at C-4 Position

The introduction of a methyl group at the C-4 position of the quinolinone ring is a key structural feature of 6-ethoxy-4-methylquinolin-2(1H)-one. Several synthetic methods can achieve this, often as an integral part of the ring-forming reaction.

One common approach involves the use of β-ketoesters, such as ethyl acetoacetate, in condensation reactions with an appropriately substituted aniline. For instance, the Knorr synthesis, a well-established method for quinolin-2(1H)-one synthesis, can be adapted for this purpose. researchgate.net In this reaction, the aniline derivative condenses with the β-ketoester, and subsequent cyclization of the resulting anilide under acidic or thermal conditions leads to the formation of the 4-methylquinolin-2(1H)-one core. researchgate.netnih.gov The choice of the acetoacetate ester (e.g., ethyl vs. tert-butyl) can influence the reaction outcome, with tert-butyl acetoacetate sometimes offering advantages in preventing side reactions. researchgate.net

Another strategy involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. A one-step synthesis of 4-methylpyrano[3,2-c]quinolin-2,5[6H]-diones has been reported starting from 4-hydroxy-2-quinolone and ethyl acetoacetate, which proceeds through a Michael addition followed by cyclization to yield an angular isomer. researchgate.net This highlights the versatility of using precursors that can generate the required C-4 methyl-substituted pattern during the course of the reaction.

The table below summarizes key aspects of methods for incorporating the methyl group at the C-4 position.

Table 1: Methods for C-4 Methyl Group Incorporation

| Method | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| Knorr Synthesis | Substituted aniline, β-ketoester (e.g., ethyl acetoacetate) | Condensation, Cyclization | A classical and widely used method. researchgate.netnih.gov |

Cyclization Reactions Leading to Substituted Quinolinone Cores

The formation of the quinolinone ring system is most commonly achieved through cyclization reactions of appropriately substituted acyclic precursors. These reactions are fundamental to the synthesis of a wide array of quinolinone derivatives.

The Conrad-Limpach and Knorr syntheses are classical examples of cyclization reactions that have been widely employed. nih.gov The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters at lower temperatures to form an enamine, which is then cyclized at higher temperatures to yield 4-hydroxy-quinolin-2(1H)-ones. The Knorr synthesis, on the other hand, typically involves the reaction of anilines with β-ketoesters under acidic conditions at higher temperatures to directly form the quinolin-2(1H)-one. researchgate.net

The Camps cyclization is another valuable method that utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate structure and reaction conditions. mdpi.com This reaction proceeds through an intramolecular aldol condensation mechanism. mdpi.com

More contemporary methods involve the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov This approach allows for the synthesis of a variety of substituted quinolines under mild conditions using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov The reaction affords 3-halogenated quinolines, which can be further functionalized. nih.gov A similar strategy utilizing the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives has also been developed to produce substituted quinolines. acs.org

The table below provides an overview of key cyclization reactions for quinolinone synthesis.

Table 2: Cyclization Reactions for Substituted Quinolinone Cores

| Reaction Name | Precursors | Key Features |

|---|---|---|

| Knorr Synthesis | Anilines, β-ketoesters | Acid-catalyzed, forms quinolin-2(1H)-ones. researchgate.net |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Two-step (condensation then cyclization), forms 4-hydroxy-quinolin-2(1H)-ones. nih.gov |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed, can yield quinolin-2-ones or quinolin-4-ones. mdpi.com |

Catalytic Synthesis Approaches for Quinolinone Derivatives

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity. These approaches have been successfully applied to the synthesis of quinolinone derivatives.

Palladium-Catalyzed Reactions in Quinolinone Formation and Transformation

Palladium-catalyzed reactions are highly versatile for the synthesis and functionalization of quinolinones. nih.govnih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govnih.gov Palladium catalysts can be used to construct the quinolinone core or to modify a pre-existing quinolinone structure.

One significant application of palladium catalysis is in carbonylation reactions. For example, the palladium-catalyzed carbonylation of 2-iodoanilines in the presence of terminal or internal alkynes and carbon monoxide provides a direct route to 3- and 4-substituted quinolin-2(1H)-ones. nih.gov This method allows for the rapid assembly of complex quinolinone structures. nih.govnih.gov Similarly, palladium-catalyzed carbonylation reactions are a common strategy for the synthesis of quinolin-4-ones. researchgate.net

Palladium-catalyzed cross-coupling reactions are also crucial for the transformation of quinolinone derivatives. For instance, a pre-formed quinolinone with a halogen substituent can be functionalized through reactions like Suzuki or Heck couplings to introduce a variety of substituents. Furthermore, palladium-catalyzed C-H bond functionalization has emerged as a powerful tool, enabling the direct activation of otherwise inert C-H bonds for the construction of quinoline derivatives. rsc.orgrsc.org This approach streamlines synthetic routes by avoiding the need for pre-functionalized starting materials. rsc.org

The table below summarizes key palladium-catalyzed reactions for quinolinone synthesis.

Table 3: Palladium-Catalyzed Reactions in Quinolinone Synthesis

| Reaction Type | Key Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Carbonylative Annulation | 2-Iodoanilines, Alkynes, CO | Palladium catalyst | 3,4-Disubstituted quinolin-2(1H)-ones nih.gov |

| C-H Functionalization/Cyclization | Imines, Isocyanides | Palladium catalyst | Quinoline derivatives rsc.orgrsc.org |

Metal-Free Catalytic Methods

While transition metal catalysis is powerful, the development of metal-free catalytic methods is of great interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. nih.govresearchgate.net

Brønsted and Lewis acids are effective catalysts for certain quinoline syntheses. mdpi.com For example, the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be catalyzed by Brønsted acids like chitosan-SO₃H. mdpi.com This solid acid catalyst is reusable and promotes the efficient synthesis of 2,3,4-trisubstituted quinolines. mdpi.com

Iodine has also been utilized as a metal-free catalyst for quinoline synthesis. For instance, an iodine-catalyzed reaction between enamides and imines has been developed to produce diarylquinolines. mdpi.com In this reaction, iodine facilitates the ortho-iodination of the aryl imine, which then undergoes further reactions to form the quinoline ring. mdpi.com Another metal-free approach involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, which avoids the need for transition metals and offers an environmentally friendly route to functionalized quinolines. acs.org

The table below highlights some metal-free catalytic methods for quinoline synthesis.

Table 4: Metal-Free Catalytic Methods for Quinoline Synthesis

| Catalyst Type | Reaction Name/Type | Key Reactants | Notes |

|---|---|---|---|

| Brønsted Acid (e.g., Chitosan-SO₃H) | Friedländer Reaction | 2-Aminoarylketones, Carbonyl compounds | Reusable solid acid catalyst. mdpi.com |

| Iodine | Tandem Cyclization | 2-Styrylanilines, 2-Methylbenzothiazoles | Avoids transition metal catalysts. acs.org |

Three-Component Reactions for Quinoline Synthesis

Three-component reactions (TCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single step. scielo.brresearchgate.net Several TCRs have been developed for the synthesis of quinolines.

The Doebner reaction is a classic example of a three-component reaction for the synthesis of quinoline-4-carboxylic acids, involving an aniline, an aldehyde, and pyruvic acid. acs.org A modified version, the Doebner hydrogen-transfer reaction, has been developed to improve the yields for anilines possessing electron-withdrawing groups. acs.org

Lewis acid-catalyzed three-component reactions of aldehydes, amines, and alkynes are another powerful method for quinoline synthesis. scielo.brresearchgate.netfigshare.com Catalysts such as ytterbium(III) triflate (Yb(OTf)₃) and iron(III) chloride (FeCl₃) have been shown to be effective in mediating this transformation, leading to the formation of polysubstituted quinolines. scielo.brresearchgate.netfigshare.com These reactions often proceed through a domino sequence of imine formation, imine addition, cyclization, and oxidation. scielo.br

The table below summarizes key three-component reactions for quinoline synthesis.

Table 5: Three-Component Reactions for Quinoline Synthesis

| Reaction Name | Components | Catalyst | Product Type |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | None or Lewis acid | Quinoline-4-carboxylic acids acs.org |

| Lewis Acid-Catalyzed Coupling | Aldehyde, Amine, Alkyne | Yb(OTf)₃ or FeCl₃ | Polysubstituted quinolines scielo.brresearchgate.netfigshare.com |

Synthesis of Precursors and Key Intermediates for this compound Synthesis

The successful synthesis of this compound relies on the availability of suitably functionalized precursors. A key starting material would be an aniline derivative bearing an ethoxy group at the para-position relative to the amino group. This precursor, 4-ethoxyaniline, can be prepared through various standard organic transformations.

The synthesis of N-(2-alkynyl)anilines, which are important precursors for electrophilic cyclization reactions, can be achieved through the reaction of an aniline with a propargyl halide or by other coupling methods. nih.gov Similarly, the N-(2-acylaryl)amides required for the Camps cyclization can be synthesized by the acylation of an appropriately substituted aniline. mdpi.com

For syntheses involving β-ketoesters, the preparation of the required aniline is the primary concern. In the case of this compound, the key aniline precursor is 4-ethoxyaniline. This can be synthesized from p-nitrophenol by Williamson ether synthesis with ethyl iodide to form p-nitrophenetole, followed by reduction of the nitro group to an amine.

The synthesis of 1,4-oxazinone precursors has also been reported as a route to azaanthraquinone structures, highlighting the importance of precursor synthesis in accessing complex heterocyclic systems. nih.gov

The table below outlines the synthesis of some key precursors for quinolinone synthesis.

Table 6: Synthesis of Key Precursors

| Precursor | Synthetic Route | Starting Materials |

|---|---|---|

| 4-Ethoxyaniline | Williamson ether synthesis followed by nitro group reduction | p-Nitrophenol, Ethyl iodide |

| N-(2-Alkynyl)anilines | Reaction with propargyl halides or coupling reactions | Anilines, Propargyl halides |

| N-(2-Acylaryl)amides | Acylation of anilines | Anilines, Acylating agents |

Functionalization of Anilines and Beta-Ketoesters

The construction of the 4-methylquinolin-2(1H)-one core, the parent structure of this compound, frequently employs the Knorr quinoline synthesis. iipseries.orgresearchgate.net This method involves the condensation of an aniline with a β-ketoester. iipseries.orgresearchgate.net For the synthesis of the target compound, a substituted aniline, specifically 4-ethoxyaniline, would be reacted with a β-ketoester such as ethyl acetoacetate.

The initial step of this synthesis is the formation of a β-anilinoacrylate intermediate. This reaction is often catalyzed by an acid and involves the reaction of the aniline with the β-ketoester. iipseries.org However, the reaction conditions must be carefully controlled, as the formation of a crotonate byproduct can occur. researchgate.net The subsequent cyclization of the anilide intermediate to the quinolin-2(1H)-one is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid. iipseries.orgresearchgate.net

The choice of reactants and conditions can be tailored to produce a variety of quinolinone analogs. For instance, using different substituted anilines and β-ketoesters allows for the introduction of various functional groups onto the quinolinone ring system. The reaction is versatile, enabling the synthesis of a library of compounds for further investigation. iipseries.org

Table 1: Key Synthetic Reactions for Quinolinone Formation

| Reaction Name | Reactants | Key Conditions | Product Type |

| Knorr Quinoline Synthesis | Aniline, β-Ketoester | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinoline (Quinolin-2-one) |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High Temperature | Quinolin-4-one |

| Pechmann Condensation | Phenol, β-Ketoester | Acid Catalyst | Coumarin |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Ketone | Acid or Base Catalyst | Quinoline Derivative |

Preparation of Halogenated and Nitrated Quinolinone Intermediates

The quinolinone core can be further functionalized to produce a variety of derivatives. Halogenation and nitration are common electrophilic aromatic substitution reactions used to introduce chloro, bromo, or nitro groups onto the benzene ring of the quinolinone. These functionalized intermediates are valuable for subsequent cross-coupling reactions or other transformations.

Halogenation: The introduction of a halogen atom, such as chlorine or bromine, onto the quinolinone ring can be achieved using various halogenating agents. For example, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been reported through the Knorr synthesis starting from 4-bromoaniline. researchgate.net Direct halogenation of the quinolinone ring is also possible, though the regioselectivity can be influenced by the existing substituents and reaction conditions. nih.gov

Nitration: Nitration of quinolinone derivatives is a well-established method for introducing a nitro group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The position of nitration is directed by the activating and deactivating effects of the substituents already present on the quinolinone ring. For example, in 1-methyl-2-quinolone, the 6- and 8-positions are activated, and selective nitration can be achieved by controlling the reaction temperature. nih.govresearchgate.net The nitro group can then serve as a handle for further chemical transformations, such as reduction to an amino group, which can be diazotized to introduce a wide range of other functionalities. nih.gov

Table 2: Examples of Functionalized Quinolinone Intermediates

| Starting Material | Reagent(s) | Product |

| 1-Methyl-2-quinolone | HNO₃ / H₂SO₄ (50 °C) | 1-Methyl-6-nitro-2-quinolone nih.govresearchgate.net |

| 4-Bromoaniline, Ethyl Acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one researchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | HNO₃ | 4-Hydroxy-3-nitro-1-methylquinolin-2(1H)-one |

| 2-Aminobenzaldehyde, Ethyl Acetoacetate | Fe/AcOH | 3-Substituted Quinoline mdpi.com |

Intermediate Characterization Methodologies during Synthesis

The successful synthesis of this compound and its analogs relies on the careful characterization of all intermediates to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of quinolinone derivatives. researchgate.netnih.govresearchgate.net ¹H NMR provides information about the number and connectivity of protons in the molecule, with chemical shifts and coupling constants revealing the substitution pattern on the aromatic and heterocyclic rings. researchgate.net For instance, the characteristic signals for the methyl and ethoxy groups in this compound would be readily identifiable. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecules. nih.govresearchgate.netscielo.br The carbonyl (C=O) stretching vibration of the quinolinone ring typically appears in the region of 1650-1690 cm⁻¹. The presence of other functional groups, such as the nitro group (with characteristic symmetric and asymmetric stretching vibrations), can also be confirmed by their specific absorption bands. scielo.br

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. nih.gov This data provides crucial confirmation of the molecular formula of the intermediates and final products.

By employing these analytical methodologies at each stage of the synthesis, chemists can ensure the integrity of their intermediates and the successful formation of the desired quinolinone products.

Chemical Reactivity and Transformation Pathways of 6 Ethoxy 4 Methylquinolin 2 1h One

Reactivity of the Quinolinone Core Structure

The quinolinone core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is the fundamental scaffold of the molecule. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the rings and the substituents they bear.

In quinoline (B57606) and its derivatives, the pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the more electron-rich benzene ring. researchgate.netquimicaorganica.org The presence of the activating ethoxy group at the 6-position and the methyl group at the 4-position in 6-ethoxy-4-methylquinolin-2(1H)-one further directs electrophiles to specific positions on the carbocyclic ring.

Generally, for quinolines, electrophilic attack is favored at the C5 and C8 positions due to the formation of more stable cationic intermediates. quimicaorganica.orgyoutube.com However, the substituents on the this compound ring system will further influence this selectivity. For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation under vigorous conditions produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

In the case of substituted quinolinones, such as 6-bromo-4-methylquinolin-2-ol, the presence of an electron-withdrawing group like bromine can slow down the rate of cyclization reactions, which are a form of electrophilic substitution, but can enhance regioselectivity. Conversely, electron-donating groups like the ethoxy group in this compound are expected to activate the benzene ring towards electrophilic attack, potentially leading to substitution at the positions ortho and para to the ethoxy group (C5 and C7).

Table 1: Regioselectivity in Electrophilic Substitution of Quinoline

| Electrophile | Reagents | Major Products | Reference |

| NO₂+ | HNO₃/H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | uop.edu.pk |

| SO₃ | H₂SO₄ (fuming) | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid | uop.edu.pk |

This table illustrates general trends in quinoline reactivity; specific outcomes for this compound may vary based on substituent effects.

Nucleophilic substitution reactions on the quinoline nucleus typically occur on the electron-deficient pyridine ring, with a preference for the C2 and C4 positions. researchgate.netyoutube.com In the context of this compound, the 2-position is already part of a lactam structure, making the 4-position a primary site for nucleophilic attack, especially if a suitable leaving group is present.

Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated the feasibility of nucleophilic substitution at the 4-position. mdpi.comresearchgate.net A variety of nucleophiles, including thiols, hydrazines, azides, and amines, have been successfully employed to displace the chloro group, leading to a diverse array of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) under fusion conditions yields 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com This thiol derivative can then be further alkylated at the sulfur atom. mdpi.com

The scope of these reactions is broad, allowing for the introduction of various functional groups that can serve as handles for further synthetic transformations. The reactivity of the leaving group at the 4-position plays a crucial role in the success of these substitution reactions. mdpi.com

Table 2: Examples of Nucleophilic Substitution on a 4-Chloro-8-methylquinolin-2(1H)-one scaffold

| Nucleophile | Reagent | Product | Reference |

| Thiol | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| Azide | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| Amine | - | 4-Amino-8-methylquinolin-2(1H)-one | researchgate.net |

This data is based on a related quinolinone and suggests potential reaction pathways for a 4-halo derivative of this compound.

Reactions Influenced by the Ethoxy Substituent

The ethoxy group at the 6-position is not merely a passive spectator; it actively influences the reactivity of the entire molecule through its electronic effects.

As an electron-donating group, the ethoxy substituent enhances the electron density of the benzene ring, particularly at the positions ortho and para to it (C5 and C7). This activation makes the carbocyclic ring more susceptible to electrophilic attack compared to an unsubstituted quinolinone. The directing effect of the ethoxy group will compete with the inherent preference for substitution at C5 and C8 in the quinoline ring system, potentially leading to a different regiochemical outcome in electrophilic reactions.

The synthesis of this compound and related ethoxy-quinolinones can be achieved through various synthetic routes. One common approach is the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline (B41778) with a β-ketoester followed by cyclization. For this compound, this would likely involve the reaction of p-phenetidine (B124905) (4-ethoxyaniline) with ethyl acetoacetate (B1235776).

While the Perkow reaction is more commonly associated with the formation of vinyl phosphates from α-haloketones and trialkyl phosphites, derivatives and conceptually similar reactions can be envisioned for the synthesis of quinolinone structures. However, direct application of the Perkow reaction to yield this specific ethoxy-quinolinone is not a standard named reaction for this purpose.

Derivatization Strategies from the Quinolinone Scaffold

The this compound scaffold is a versatile platform for the development of a wide range of derivatives. The reactivity of the quinolinone core, coupled with the functional groups present, allows for numerous chemical modifications.

Derivatization can be targeted at several positions:

The Nitrogen Atom (N1): The lactam nitrogen can be alkylated or acylated to introduce various substituents.

The 4-Methyl Group: The methyl group can potentially be functionalized, for example, through condensation reactions at the activated methyl position.

The Aromatic Ring: As discussed, electrophilic substitution on the benzene ring can introduce a range of functional groups at the C5 and C7 positions.

The 4-Position: By first introducing a leaving group at the 4-position (e.g., a halogen), a wide array of nucleophiles can be used to introduce diverse functionalities.

Electroreductive coupling reactions have also been explored for the derivatization of 4-quinolones. For instance, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones has been shown to yield adducts at the 2-position. acs.org While this specific example involves a 4-quinolone (as opposed to a 2-quinolone), it highlights the potential for electrochemical methods in the functionalization of the quinolone scaffold.

Table 3: Potential Derivatization Sites and Corresponding Reaction Types

| Site of Derivatization | Type of Reaction | Potential Reagents |

| N1-position | Alkylation/Acylation | Alkyl halides, Acid chlorides |

| C4-Methyl Group | Condensation | Aldehydes |

| C5/C7-positions | Electrophilic Substitution | Nitrating agents, Halogens, Sulfonating agents |

| C4-position (via intermediate) | Nucleophilic Substitution | Amines, Thiols, Azides |

This structured approach to derivatization allows for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of a large library of related compounds.

N-Alkylation Reactions for Structural Modification

N-alkylation of the quinolinone scaffold is a fundamental strategy for structural modification, often employed to enhance lipophilicity and modulate biological activity. nih.gov The introduction of various alkyl, alkenyl, or alkynyl groups at the N-1 position can significantly influence the compound's properties. nih.gov The synthesis of N-substituted 2-[(1E)-alkenyl]-4-(1H)-quinolones, for instance, involves the reaction of N-substituted isatoic anhydrides with alkyl halides in the presence of a base like sodium hydride. nih.gov This approach highlights a general method for introducing substituents at the nitrogen atom of the quinolinone ring. nih.gov

| Reagent/Condition | Product Type | Significance |

| Alkyl halides, NaH | N-Alkyl-quinolinones | Increases lipophilicity, allows for structure-activity relationship studies. nih.gov |

| Alkenyl halides, NaH | N-Alkenyl-quinolinones | Introduces unsaturation, potentially altering biological target interactions. nih.gov |

| Alkynyl halides, NaH | N-Alkynyl-quinolinones | Provides a rigid extension to the molecule, useful for probing binding pockets. nih.gov |

These N-alkylation reactions are crucial for creating libraries of compounds for screening purposes, where the nature of the N-substituent can be systematically varied to optimize desired properties. nih.gov

Condensation Reactions to Form Fused Heterocyclic Systems

The quinolinone core of this compound can serve as a substrate for condensation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the active methyl group at the C-4 position or functional groups introduced at other positions. The synthesis of fused heterocycles is a common strategy in medicinal chemistry to create rigid, polycyclic structures with defined three-dimensional shapes, which can lead to enhanced selectivity for biological targets. wiley.comresearchgate.net

For example, the Knorr synthesis of quinolinones itself involves a condensation between a β-keto ester and an aniline, followed by cyclization. researchgate.net By analogy, functionalized this compound derivatives can undergo further cyclization reactions. For instance, the introduction of a suitable functional group at the C-3 position could enable condensation with a binucleophile to form a new fused ring. The synthesis of pyrazol-5-yl-1H-imidazole derivatives through a one-pot, multicomponent reaction of an acetylglycine, a benzaldehyde (B42025) derivative, and a pyrazol-5-amine illustrates the potential for complex heterocycle formation. clockss.org

Introduction of Phosphorus-Containing Moieties

The incorporation of phosphorus-containing moieties, such as phosphonates and phosphine (B1218219) oxides, into heterocyclic structures is a significant area of research due to the diverse biological activities of the resulting organophosphorus compounds. nih.govnih.govresearchgate.net These groups can act as pharmacophores, bioisosteres, or prodrugs. nih.gov

The synthesis of phosphorus(V)-substituted N-heterocycles can be achieved through various methods, including the Michaelis–Arbuzov reaction. nih.gov This reaction, involving the treatment of a suitable halide with a phosphite (B83602), is a general method for creating carbon-phosphorus bonds. nih.gov In the context of the quinolinone system, a halogenated derivative of this compound could be reacted with a trialkyl phosphite to introduce a phosphonate (B1237965) group.

Another approach is the radical coupling of N-ethoxypyridinium salts with secondary phosphine oxides under photocatalytic conditions. nih.gov Research has also demonstrated the synthesis of substituted oxopyridinylphosphonates by reacting an enaminone derivative of a quinolinone with diethyl cyanomethylphosphonate in an acidic medium. mdpi.com

| Reaction Type | Reagents | Product |

| Michaelis–Arbuzov Reaction | Halogenated quinolinone, Trialkyl phosphite | Phosphonate-substituted quinolinone. nih.gov |

| Radical Coupling | N-alkoxyquinolinium salt, Secondary phosphine oxide | Phosphine oxide-substituted quinolinone. nih.gov |

| Cyclization | Enaminone-quinolinone, Diethyl cyanomethylphosphonate | Oxopyridinylphosphonate fused to quinolinone. mdpi.com |

Formation of Hydrazide and Thiocarbamate Derivatives

The synthesis of hydrazide and thiocarbamate derivatives of this compound introduces functional groups that can participate in hydrogen bonding and other interactions, often leading to compounds with interesting biological profiles.

Hydrazide Derivatives: Hydrazide derivatives can be prepared from a corresponding ester or carboxylic acid. For example, refluxing a suitable quinolone precursor with hydrazine hydrate can yield the desired hydrazine quinolone. semanticscholar.org The synthesis of N-aryl hydrazides can be achieved through the copper-catalyzed coupling of aryl halides with N-Boc hydrazine. organic-chemistry.org

Thiocarbamate Derivatives: Thiocarbamates are a class of compounds with a broad range of applications. researchgate.net Their synthesis can be achieved through several routes, including the reaction of an isothiocyanate with an alcohol or the carbonylation of amines and thiols. researchgate.net For instance, an intermediate N-ethoxycarbonyl isothiocyanate can be synthesized from ethyl chloroformate and sodium thiocyanate, which can then react with a suitable diol to form dithionocarbamates. researchgate.net The synthesis of metal dithiocarbamate (B8719985) complexes has also been reported, starting from a primary or secondary amine, carbon disulfide, and a metal salt. nih.gov

Oxidation and Reduction Reactions of the Quinolinone System

The quinolinone system is susceptible to both oxidation and reduction reactions, which can lead to a variety of products with modified electronic and structural properties.

Oxidation: The oxidation of quinolinone derivatives can result in the formation of various products, depending on the oxidizing agent and reaction conditions. For the related compound ethoxyquin (B1671625) (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), oxidation can lead to products such as 2,4-dimethyl-6-ethoxyquinoline, a nitroxide derivative, and quinone imine structures. nih.gov The major metabolic reaction of ethoxyquin is de-ethylation to a 6-hydroxy derivative, which can be further oxidized to a quinolone. nih.gov Autoxidation of 4-hydrazinylquinolin-2(1H)-ones can lead to the formation of dimerized pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones through a proposed mechanism involving aerial oxidation. semanticscholar.org

Reduction: The reduction of the quinolinone ring can also be achieved. For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives can sometimes be accompanied by oxidation to the corresponding quinoline. researchgate.net Conversely, the synthesis of tetrahydroquinolines often involves the reduction of a quinoline precursor. While specific reduction methodologies for this compound are not detailed in the provided search results, general methods for quinoline reduction could likely be applied.

Computational and Theoretical Studies of 6 Ethoxy 4 Methylquinolin 2 1h One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Among the most widely used methods is Density Functional Theory (DFT), which has proven to be a versatile and accurate tool for investigating the properties of medium-sized organic molecules like quinolinone derivatives. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT is exceptionally well-suited for this task. The theory is based on the principle that the energy of a molecule can be determined from its electron density. The geometry optimization algorithm systematically alters the positions of the atoms, calculating the total energy at each step, until a minimum energy conformation (the equilibrium geometry) is found. nih.gov This optimized structure corresponds to the most stable arrangement of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. nih.govresearchgate.net For 6-ethoxy-4-methylquinolin-2(1H)-one, this process would precisely define the bond lengths, bond angles, and dihedral angles of its quinolinone core and substituent groups.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the complex exchange and correlation energies of the electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a good balance of accuracy and computational cost for many organic molecules. nih.govresearchgate.net The M06-2X functional is another powerful hybrid meta-GGA functional, known for its excellent performance in describing non-covalent interactions, which could be relevant for intermolecular studies of this compound.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G** (also denoted as 6-31G(d,p)) is a Pople-style split-valence basis set that is widely used. It provides a flexible description of the electron distribution by using multiple functions for valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to account for the non-uniform distortion of atomic orbitals within the molecule. nih.gov

The combination of a functional and a basis set, such as B3LYP/6-31G**, is a common level of theory for obtaining reliable geometries and electronic properties for quinoline (B57606) derivatives. nih.govresearchgate.net

Molecular Descriptors and Reactivity Analysis

Once the geometry is optimized, DFT calculations can be used to derive a host of molecular descriptors that quantify the reactivity and electronic nature of the molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which parts are most involved in electron-donating and electron-accepting interactions, respectively.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Electron-donating ability |

| ELUMO | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Chemical reactivity and stability |

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): This is the power of a molecule to attract electrons and is calculated as χ = -μ.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Global Reactivity Descriptor | Calculated Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -4.025 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.175 | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | 4.025 | -μ |

| Electrophilicity Index (ω) | 3.72 | μ² / (2η) |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to attack.

Fukui Functions: These functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the change in electron density when an electron is added or removed, one can pinpoint which atoms are most susceptible to a given type of reaction.

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. chemrxiv.org It uses a color scale to indicate different regions of charge distribution.

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ethoxy groups, identifying them as sites for electrophilic attack. In contrast, positive potential (blue) might be found near the hydrogen atoms, particularly the N-H proton. chemrxiv.orgresearchgate.net

Theoretical Spectroscopy for Predictive Data

Computational chemistry offers powerful tools for predicting the spectral properties of molecules, providing a valuable method for verifying experimentally obtained data and interpreting complex spectra. For this compound, theoretical spectroscopy through methods like Density Functional Theory (DFT) can generate predicted Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Fourier Transform Raman (FT-Raman) spectra. These computational approaches calculate the molecule's electronic structure and properties, which directly correlate to its spectral behavior.

Computational Prediction of NMR Chemical Shifts for Verification

The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations is a well-established method for structural elucidation and verification. nih.govbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is one of the most common approaches for calculating nuclear magnetic shielding tensors. mdpi.comrsc.org

The process begins with the optimization of the molecular geometry of this compound, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). mdpi.comnih.gov Following geometry optimization, the GIAO method is used with the same or a different functional/basis set combination to calculate the isotropic magnetic shielding values for each nucleus. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

The accuracy of these predictions can be quite high, with root-mean-square deviations (RMSD) between experimental and calculated values often falling within 0.2–0.4 ppm for ¹H shifts and 1-3 ppm for ¹³C shifts, depending on the chosen methodology. mdpi.comnih.gov Discrepancies between predicted and experimental values can arise from factors such as solvent effects, which can be computationally modeled using approaches like the Polarizable Continuum Model (PCM), and the inherent approximations in the chosen level of theory. mdpi.com Comparing the computationally predicted chemical shifts with experimental data serves as a rigorous check of the proposed molecular structure.

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for a Quinolinone Derivative

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (C=O) | 164.5 | 164.3 | - | - |

| C3 | 120.5 | 121.2 | 6.70 | 6.72 |

| C4 | 149.4 | 149.3 | - | - |

| C4-CH₃ | 19.2 | 19.1 | 2.50 | 2.52 |

| C5 | 124.4 | 124.3 | 7.52 | 7.50 |

| C6-O | 156.0 | 155.8 | - | - |

| O-CH₂ | 63.8 | 63.6 | 4.10 | 4.08 |

| CH₂-CH₃ | 14.9 | 14.7 | 1.45 | 1.43 |

| N1-H | - | - | 12.30 | 12.26 |

Note: Data is representative for a generic 4-methylquinolin-2(1H)-one structure and serves for illustrative purposes. rsc.org

Computational Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations are instrumental in the analysis of vibrational spectra (FT-IR and FT-Raman). iosrjournals.org By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the experimentally observed absorption bands. nih.gov The process is similar to NMR prediction, starting with a geometry optimization of this compound using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov

Following optimization, a frequency calculation is performed. The output provides the vibrational frequencies and their corresponding intensities (IR and Raman). scialert.net It is common for calculated frequencies in the gas phase to be higher than experimental values obtained in the solid state. nih.gov To correct for this systemic overestimation and account for anharmonicity, the calculated frequencies are often multiplied by a scaling factor, which is typically around 0.96 for the B3LYP functional. nih.gov

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. iosrjournals.org For this compound, characteristic vibrations would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ range.

C-H stretching: Aromatic and aliphatic C-H stretches appear in the 3100-2850 cm⁻¹ region. mdpi.com

C=O stretching: The carbonyl group of the quinolinone ring gives a strong absorption band, usually between 1650-1700 cm⁻¹. scienceacademique.com

C=C stretching: Aromatic ring vibrations are found in the 1430-1625 cm⁻¹ region. scialert.net

C-O stretching: The ethoxy group's C-O ether stretch is expected around 1200-1275 cm⁻¹. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Quinolinone Skeleton

| Assignment | Calculated FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| ν(N-H) | 3445 | 3444 | N-H stretching |

| ν(C-H) aromatic | 3085 | 3084 | C-H stretching |

| ν(C-H) methyl | 2980 | 2979 | Asymmetric CH₃ stretching |

| ν(C=O) | 1685 | 1684 | Carbonyl stretching |

| ν(C=C) | 1610 | 1612 | Aromatic ring stretching |

| δ(C-H) | 1450 | 1448 | C-H in-plane bending |

| ν(C-O) ether | 1255 | 1254 | Asymmetric C-O-C stretching |

| ν(C-N) | 1320 | 1319 | C-N stretching |

Note: Frequencies are hypothetical scaled values based on typical DFT calculations for quinolinone derivatives. iosrjournals.orgresearchgate.net

Molecular Modeling and Simulations for Conformational Analysis

Molecular modeling and simulations are essential for understanding the three-dimensional structure and flexibility of this compound. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. The conformation of a molecule can significantly influence its physical properties and biological activity.

For this compound, the primary source of conformational flexibility is the ethoxy group attached at the C6 position. Rotation around the C6-O and O-CH₂ bonds can lead to different conformers. Computational methods, particularly DFT, are used to explore the potential energy surface of the molecule.

The analysis typically involves a systematic scan of the key dihedral angles. For instance, the dihedral angle C5-C6-O-C(ethyl) can be rotated in discrete steps (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. This process generates a potential energy profile that reveals the low-energy (stable) and high-energy (transitional) conformations. The results can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. scielo.br

Further insights can be gained from molecular dynamics (MD) simulations, where the motion of the atoms is simulated over time. MD simulations can reveal how the molecule behaves in a solution environment and the dynamic interplay between different conformers.

Computational Investigation of Reaction Mechanisms and Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis of this compound, computational studies can elucidate the pathways of classical quinolinone synthesis reactions, such as the Conrad-Limpach or Camps cyclization. mdpi.commdpi.com

Using DFT, researchers can map the entire reaction coordinate from reactants to products. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and the final product are fully optimized.

Identifying Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computational algorithms are used to locate the TS structure connecting reactants and intermediates or intermediates and products. A frequency calculation must confirm the TS, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By modeling these pathways, chemists can understand the feasibility of a proposed synthesis route, predict the regioselectivity of certain reactions, and even design catalysts or modify reaction conditions to favor the desired product. researchgate.net

Molecular Docking for Binding Affinity Prediction with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as this compound, and its biological target. nih.gov

The process involves several steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand, this compound, is built and its geometry is optimized to find its low-energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). proquest.com Lower scores typically indicate more favorable binding.

Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Quinolinone derivatives have been docked into the active sites of various enzymes, including HIV reverse transcriptase nih.gov, cyclooxygenase (COX) proquest.com, and phosphodiesterase 3 (PDE3) researchgate.net. These studies help rationalize the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors. For this compound, docking could predict its potential as an inhibitor for various targets, identifying which amino acid residues it is likely to interact with.

Table 3: Example Molecular Docking Results for Quinolinone Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.9 | Lys72, Asp181 | Hydrogen Bond |

| Leu25, Val33, Ala50 | Hydrophobic | ||

| Reference Inhibitor | -9.5 | Lys72, Glu90, Asp181 | Hydrogen Bond |

| 4-methylquinolin-2(1H)-one | -7.8 | Asp181 | Hydrogen Bond |

Note: The data is hypothetical and for illustrative purposes to show typical outputs of a molecular docking study. nih.gov

Future Research Directions and Advanced Perspectives

Development of Novel and Green Synthetic Methodologies for Quinolinones

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic methods like the Skraup, Friedlander, and Conrad-Limpach syntheses. tandfonline.comresearchgate.net However, these methods often necessitate harsh conditions, such as high temperatures and the use of hazardous chemicals, which are environmentally detrimental and costly. researchgate.nettandfonline.com Consequently, a significant shift towards "green chemistry" is influencing the development of new synthetic routes for quinolinones.

Future research will prioritize the development of methodologies that reduce or eliminate the use of hazardous substances. researchgate.net Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of various quinoline derivatives. researchgate.nettandfonline.com

Solvent-Free Approaches: Conducting reactions in the absence of volatile organic solvents minimizes pollution and reduces costs. tandfonline.com

Use of Green Solvents: Employing environmentally benign solvents like water or polyethylene glycol (PEG) offers a safer alternative to traditional organic solvents. tandfonline.com

Nanocatalysis: The use of nanocatalysts in synthetic protocols is emerging as a superior alternative to conventional catalysts, offering high efficiency and reusability. nih.gov For instance, Fe3O4 nanoparticle-catalyzed reactions in water have shown high yields for pyrimido[4,5-b]quinolones. nih.gov

Multicomponent Reactions (MCRs): One-pot syntheses that combine multiple reactants to form a complex product in a single step are highly efficient and atom-economical. nih.gov Ultrasound-assisted MCRs have proven effective in synthesizing tetrahydroquinolinones with high yields and reduced reaction times. nih.gov

These green approaches not only offer environmental and economic advantages but also provide access to novel quinolinone derivatives that may have been difficult to obtain through traditional methods. tandfonline.comresearchgate.net

| Parameter | Traditional Methods (e.g., Skraup, Friedlander) | Green Methodologies (e.g., Microwave, Nanocatalysis) |

|---|---|---|

| Reaction Conditions | High temperatures, harsh acids/bases researchgate.net | Milder conditions, often room temperature or moderate heating tandfonline.comnih.gov |

| Solvents | Often hazardous organic solvents researchgate.net | Water, PEG, or solvent-free conditions tandfonline.com |

| Catalysts | Often stoichiometric, non-reusable catalysts tandfonline.com | Recyclable catalysts, including nanocatalysts and Amberlyst-15 tandfonline.comnih.gov |

| Reaction Time | Often lengthy (hours to days) nih.gov | Significantly reduced (minutes to hours) tandfonline.comnih.gov |

| Yields | Variable, sometimes moderate nih.gov | Often high to excellent tandfonline.comnih.gov |

| Environmental Impact | Higher waste generation, use of pollutants tandfonline.comresearchgate.net | Reduced waste, less hazardous materials nih.gov |

Exploration of Undiscovered Chemical Reactivity Patterns and Transformation Pathways

The quinoline ring is a versatile structure capable of undergoing various chemical transformations. orientjchem.org While much is known, there remains significant potential for discovering novel reactivity patterns for the 6-ethoxy-4-methylquinolin-2(1H)-one scaffold. Future investigations could focus on:

Functionalization at Novel Positions: Exploring selective C-H activation or other modern synthetic methods to introduce new functional groups at previously inaccessible positions on the quinolinone ring. This could lead to derivatives with unique steric and electronic properties.

Ring Transformation Reactions: Investigating reactions that alter the core heterocyclic structure, potentially leading to the synthesis of entirely new classes of fused heterocyclic systems with novel biological activities.

Hybrid Molecule Synthesis: The strategy of molecular hybridization, which combines the quinolinone pharmacophore with other biologically active moieties (like 1,2,3-triazoles or piperazine), is a promising avenue. nih.govmdpi.com This can lead to single molecules capable of interacting with multiple biological targets, potentially overcoming drug resistance and enhancing efficacy. nih.gov

Regioselective Reactions: Developing highly regioselective reactions is crucial for controlling the outcome of synthetic transformations and efficiently producing desired isomers. mdpi.com For example, regioselective silylation has been used to direct the synthesis of specific quinoline nucleosides. mdpi.com

Understanding these new transformation pathways will expand the chemical space accessible from the this compound starting material, providing a richer library of compounds for biological screening.

Integration of Advanced Computational Modeling for Predictive Research and Drug Design

The role of computational chemistry in drug discovery has become indispensable, transforming the process from one of serendipity to rational design. nih.govemanresearch.org For this compound and its derivatives, integrating advanced computational modeling will accelerate the discovery of new therapeutic agents.

Future research in this area will likely involve:

Molecular Docking and Virtual Screening: These techniques predict the binding affinity and orientation of a ligand within the active site of a biological target. mdpi.comstmjournals.com By screening large virtual libraries of quinolinone derivatives against known protein structures, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. emanresearch.orgfrontiersin.org These models can predict the activity of unsynthesized compounds and guide the design of more potent analogues. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its target protein over time, offering a more realistic view of the binding stability and conformational changes that occur. nih.govnih.gov

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govsciforum.net This helps to identify compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

By combining these in silico approaches, researchers can build a comprehensive profile of potential drug candidates based on the this compound scaffold before committing to extensive synthetic and biological testing. researchgate.net

| Technique | Primary Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding modes and affinities mdpi.comfrontiersin.org | Identification of high-affinity binders from a virtual library. |

| Virtual Screening | High-throughput screening of large compound libraries emanresearch.orgstmjournals.com | Prioritization of lead compounds for synthesis and testing. |

| QSAR Modeling | Correlating chemical structure with biological activity frontiersin.org | Guiding the design of more potent and selective analogues. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes nih.govnih.gov | Understanding binding stability and conformational flexibility. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles nih.govsciforum.net | Early identification of candidates with poor drug-like properties. |

Identification of New Biological Targets and Elucidation of Comprehensive Mechanisms of Action

Quinoline and quinolinone derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities. mdpi.comnih.govnih.gov Derivatives of the closely related 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as cardiotonic agents through the inhibition of phosphodiesterase 3 (PDE3). researchgate.netnih.gov

The future in this domain lies in moving beyond established activities to identify novel biological targets for this compound and its analogues. This involves:

Broad-Spectrum Screening: Testing new derivatives against diverse panels of biological targets, such as kinases, epigenetic readers like BRD9, and various receptors, to uncover unexpected activities. mdpi.comresearchgate.net For example, certain quinolinone-3-carboxamides have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2R). mdpi.com

Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies are crucial. This includes identifying the specific molecular target and understanding how the compound modulates its function. For instance, some anticancer quinolinones have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Targeting Multi-Drug Resistance: Designing quinolinone hybrids that can overcome mechanisms of drug resistance is a critical area of research, particularly in oncology and infectious diseases. nih.gov

Exploring Polypharmacology: Investigating the potential for quinolinone derivatives to act as multi-target agents, which can be advantageous in treating complex diseases like cancer and neurodegenerative disorders. mdpi.com

A deeper understanding of the molecular mechanisms will enable the rational design of next-generation quinolinone-based therapeutics with improved efficacy and selectivity. researchgate.net The unique structural features of the quinoline ring facilitate specific interactions with biological targets, making it a foundational element in the search for innovative pharmaceuticals. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.